Uliginosin B

Antidepressant Drug Discovery Monoamine Transporter Structure-Activity Relationship

Uliginosin B (CAS 19809-79-1) is a dimeric acylphloroglucinol natural product found in several Hypericum species native to South America, including H. polyanthemum, H.

Molecular Formula C28H34O8
Molecular Weight 498.6 g/mol
CAS No. 19809-79-1
Cat. No. B024651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUliginosin B
CAS19809-79-1
Synonymsuliginosin B
Molecular FormulaC28H34O8
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O
InChIInChI=1S/C28H34O8/c1-12(2)19(29)17-22(32)15(21(31)14-9-10-27(5,6)36-24(14)17)11-16-23(33)18(20(30)13(3)4)26(35)28(7,8)25(16)34/h9-10,12-13,31-34H,11H2,1-8H3
InChIKeyJJUVIYDZIBWTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uliginosin B (CAS 19809-79-1): A Dimeric Acylphloroglucinol Natural Product with Multitarget Pharmacological Activity


Uliginosin B (CAS 19809-79-1) is a dimeric acylphloroglucinol natural product found in several Hypericum species native to South America, including H. polyanthemum, H. caprifoliatum, and H. mexicanum [1]. It is a lipophilic molecule composed of a cyclohexadienone ring and a benzopyran moiety linked by a methyl group [2]. Structurally, it belongs to the polyprenylated acylphloroglucinol (PPAP) class, which is distinct from the bicyclic PPAP hyperforin found in H. perforatum [3]. Uliginosin B is notable for its multimodal pharmacological profile, exhibiting antidepressant-like, antinociceptive, antifungal, antibacterial, and antiproliferative activities in various preclinical models [REFS-1, REFS-4].

Why Closely Related Acylphloroglucinols Cannot Substitute for Uliginosin B in Focused Research


Within the dimeric acylphloroglucinol class, even minor structural variations (e.g., prenylation state, hydroxylation pattern, or dimer linkage) result in significant divergence in pharmacological activity and mechanism. For example, uliginosin A (a close analog) exhibits a 3.3-fold weaker inhibition of dopamine reuptake and lacks the robust antifungal activity observed with prenylated uliginosin B derivatives . Furthermore, the antidepressant effect of uliginosin B is mechanistically unique: it inhibits monoamine uptake without binding to the transporters, a profile distinct from both standard antidepressants like imipramine and the related compound hyperforin [1]. This non-classical mechanism, combined with its specific polypharmacology across pain, infection, and cancer models, makes it a non-interchangeable tool compound. Substituting with a structurally similar but functionally distinct analog would invalidate experimental outcomes and lead to erroneous conclusions about structure-activity relationships.

Quantitative Differentiation of Uliginosin B Against Its Closest Analogs and In-Class Compounds


Uliginosin B vs. Uliginosin A: Superior Antidepressant-like Potency and Distinct Monoamine Reuptake Profile

In a direct comparative study, uliginosin B (ULI) demonstrated a 3.3-fold higher potency in inhibiting dopamine reuptake compared to its structural analog uliginosin A. ULI inhibited synaptosomal dopamine uptake with an IC50 of 90 ± 38 nM, while uliginosin A exhibited a significantly higher IC50 of approximately 300 nM [1]. Crucially, unlike many standard antidepressants, ULI achieves this inhibition without binding to the dopamine transporter (DAT) itself, indicating an allosteric or indirect mechanism that may confer a different side effect profile [2]. This combination of higher potency and a unique non-competitive mechanism makes ULI a distinctly superior probe for investigating novel antidepressant pathways.

Antidepressant Drug Discovery Monoamine Transporter Structure-Activity Relationship

Uliginosin B vs. Uliginosin A: Markedly Superior Anti-MRSA Activity

In a direct head-to-head disk diffusion assay, uliginosin B displayed substantially greater activity against methicillin-resistant Staphylococcus aureus (MRSA) than its close analog uliginosin A. At an identical concentration of 10 µg per disk, uliginosin B produced an inhibition zone of 5 mm, compared to only 1.5 mm for uliginosin A against the MRSA strain NCTC 10442 PVL (-) . This 3.3-fold larger inhibition zone indicates a significantly higher potency against this clinically relevant drug-resistant pathogen, establishing uliginosin B as a more promising scaffold for developing novel anti-MRSA agents.

Antimicrobial Drug Discovery MRSA Natural Products

Uliginosin B vs. 3'-Prenyl Uliginosin B: The Prenyl Group Dictates Antifungal Potency and Mechanism

While the antifungal activity of dimeric acylphloroglucinols is class-wide, the presence of a 3'-prenyl group in uliginosin B derivatives profoundly alters its potency and mechanism. Uliginosin B itself exhibits anti-Candida activity with MIC values in the 3-32 µM range, but 3'-prenyl uliginosin B is the highly active analog that was used for a chemogenomic screen [1]. This screen revealed that the prenylated derivative specifically targets fungal genes regulating cell cycle and cytoskeleton assembly, a mechanism not established for the non-prenylated parent compound [2]. Therefore, when selecting a compound to study antifungal mechanisms involving cytoskeletal disruption, the 3'-prenyl uliginosin B derivative is the functionally distinct and more potent comparator.

Antifungal Drug Discovery Structure-Activity Relationship Candida

Uliginosin B vs. Hyperforin: Divergent Chemical Features and Distinct ADMET Profiles

While uliginosin B and hyperforin (the main active component of St. John's Wort) share antidepressant-like activity, they represent distinct chemical classes with different ADMET liabilities. An in silico study comparing various phloroglucinols found that uliginosin B and its analogs do not share the same 'chemical feature' as hyperforin, and the compounds were noted to be 'druglike' based on calculated properties [1]. This distinction is critical for drug development, as hyperforin is known to be a potent activator of the pregnane X receptor (PXR), leading to significant drug-drug interactions. By contrast, uliginosin B's lack of hyperforin's structural motif suggests a potentially improved safety and drug interaction profile, making it a more suitable starting point for developing a novel antidepressant with reduced risk of CYP450 induction.

ADMET Prediction Drug-likeness Natural Product Scaffolds

Uliginosin B vs. Japonicin A: Divergent Synergistic Potential with Paclitaxel in OVCAR-3 Cells

In a study of antiproliferative activity against the OVCAR-3 ovarian cancer cell line, both uliginosin B and japonicin A (another dimeric phloroglucinol) exerted effects only on this specific cell line. However, a key functional difference emerged: a very strong synergistic effect was observed when combining subeffective doses of japonicin A with the chemotherapeutic paclitaxel, leading to a significant decrease in OVCAR-3 cell proliferation [1]. This synergy was not reported for the combination of uliginosin B and paclitaxel, highlighting that these two structurally similar compounds can be functionally distinct in a co-treatment context. For research into novel chemosensitizers, japonicin A, and not uliginosin B, is the appropriate choice.

Cancer Chemotherapy Synergy Ovarian Cancer

Uliginosin B vs. Isouliginosin B: Differential Leishmanicidal Potency Against Promastigotes

In a comparative study of leishmanicidal activity, uliginosin B (compound 3) and its isomer isouliginosin B (compound 2) exhibited different potencies against Leishmania amazonensis promastigotes. Uliginosin B displayed an IC50 of 11.3 µM, while isouliginosin B was less potent with an IC50 of 17.5 µM [1]. This 1.5-fold difference in potency, stemming from a change in isomerism, is significant for lead selection in neglected disease research. Furthermore, the study identified a synergistic interaction (ΣFIC = 0.28) between these two isomers, suggesting that their combination could be more effective than either compound alone, which is a unique finding not observed for other analog pairs.

Leishmaniasis Neglected Tropical Diseases Antiprotozoal

Recommended Research Applications and Industrial Scenarios for Uliginosin B (CAS 19809-79-1)


Antidepressant Drug Discovery Targeting Non-Classical Monoamine Modulation

Uliginosin B should be prioritized as a lead compound for developing novel antidepressants with a non-classical mechanism of action. Its ability to potently inhibit dopamine (IC50 90 nM), serotonin (IC50 252 nM), and noradrenaline (IC50 280 nM) reuptake without binding to the respective transporters offers a unique pharmacological profile distinct from standard reuptake inhibitors and hyperforin [REFS-1, REFS-2]. This property is valuable for researchers aiming to identify new therapeutic targets for depression that bypass the side effects and drug interaction liabilities of current therapies.

Lead Scaffold for Novel Anti-MRSA Therapeutics

Given its superior anti-MRSA activity compared to its close analog uliginosin A (5 mm vs. 1.5 mm inhibition zone at 10 µg), uliginosin B is the preferred natural product scaffold for medicinal chemistry campaigns focused on developing new antibiotics to combat methicillin-resistant Staphylococcus aureus infections [1]. Its activity against this resistant strain positions it as a valuable tool for probing novel antibacterial targets and for semi-synthetic optimization.

Chemical Probe for Investigating Adenosinergic and Glutamatergic Pain Pathways

Research has established that the antinociceptive effect of uliginosin B involves the adenosinergic system (activation of A1 and A2A receptors, modulation of ecto-5'-nucleotidase) and the glutamatergic system (prevented by MK-801) [REFS-1, REFS-2]. Uliginosin B is therefore a highly specific and valuable chemical probe for dissecting the interplay between monoaminergic, adenosinergic, and glutamatergic signaling in pain transmission, a polypharmacology not shared by standard analgesics.

Natural Product Standard and Reference Material for Phytochemical Analysis

Due to its occurrence as a major dimeric phloroglucinol in several South American Hypericum species (with content reaching up to 0.188% in flowers of H. caprifoliatum), uliginosin B is an essential reference standard for the quality control, chemotaxonomic studies, and phytochemical profiling of Hypericum-derived herbal products and extracts [1]. Its quantification by HPLC-UV or LC-MS is critical for standardizing botanical materials and ensuring batch-to-batch consistency in research and potential commercial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uliginosin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.